Benzenediazonium
CAS No.: 2684-02-8
Cat. No.: VC1575252
Molecular Formula: C6H5N2+
Molecular Weight: 105.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2684-02-8 |
|---|---|
| Molecular Formula | C6H5N2+ |
| Molecular Weight | 105.12 g/mol |
| IUPAC Name | benzenediazonium |
| Standard InChI | InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |
| Standard InChI Key | CIZVQWNPBGYCGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[N+]#N |
| Canonical SMILES | C1=CC=C(C=C1)[N+]#N |
Introduction
Structure and General Properties
Benzenediazonium consists of a benzene ring attached to a diazonium group (-N₂⁺). X-ray crystallography studies have revealed that the C−N⁺≡N linkage in typical diazonium salts is linear. The N⁺≡N bond distance in benzenediazonium tetrafluoroborate is 1.083(3) Å, which is almost identical to that of the dinitrogen molecule (N≡N) . This structural characteristic contributes to the compound's reactivity and stability properties.
The diazonium group is strongly electron-withdrawing, as indicated by the linear free energy constants σₘ and σₚ. This property significantly affects the acidity of diazonio-substituted phenols and benzoic acids, which have greatly reduced pKₐ values compared to their unsubstituted counterparts. For example, the pKₐ of the phenolic proton of 4-hydroxybenzenediazonium is 3.4, versus 9.9 for phenol itself - representing an increase in acidity by approximately a million-fold .
| Property | Benzenediazonium Tetrafluoroborate | Benzenediazonium Chloride | Benzenediazonium Sulfate |
|---|---|---|---|
| Appearance | Colorless solid | White to colorless solid | White solid |
| Molecular Weight | 191.93 g/mol | 140.57 g/mol | 202.19 g/mol |
| Solubility | Soluble in polar solvents | Soluble in water | Soluble in water |
| Stability | Relatively stable, can be handled on bench | Highly unstable, explosive | Moderate stability |
| Melting/Decomposition | Decomposes before melting | Appears to melt at ~50°C followed by violent decomposition | - |
The stability of benzenediazonium salts is highly sensitive to the counterion. While phenyldiazonium chloride is dangerously explosive, benzenediazonium tetrafluoroborate is easily handled on the laboratory bench . This makes the tetrafluoroborate salt particularly valuable for synthetic applications.
Synthesis and Preparation
The primary method for synthesizing benzenediazonium compounds is through the diazotization of aniline. This reaction involves treating aniline with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5°C).
General Diazotization Reaction
The typical synthesis proceeds as follows:
C₆H₅NH₂ + HNO₂ + HCl → [C₆H₅N₂]Cl + 2H₂O
For the preparation of the more stable tetrafluoroborate salt, a subsequent salt metathesis reaction is performed:
[C₆H₅N₂]Cl + HBF₄ → [C₆H₅N₂]BF₄ + HCl
The reaction is typically conducted at low temperatures (0-5°C) to minimize decomposition of the diazonium salt, particularly when preparing the less stable chloride derivative.
Chemical Reactivity
Benzenediazonium compounds display rich chemical reactivity, making them valuable intermediates in organic synthesis. The diazonium group can be replaced by various nucleophiles, leading to a diverse range of substituted benzene derivatives.
Key Reaction Types
The general substitution reaction can be represented as:
These transformations are associated with many named reactions in organic chemistry. Some of the most important reactions include:
Table 2: Major Reactions of Benzenediazonium Compounds
| Reaction Name | Reagents | Products | Conditions |
|---|---|---|---|
| Sandmeyer Reaction | CuCl | Chlorobenzene | Heat |
| Sandmeyer Variant | CuBr | Bromobenzene | Heat |
| Gattermann Reaction | CuCN | Cyanobenzene | Heat |
| Hydrolysis | H₂O | Phenol | Warm water |
| Iodination | KI | Iodobenzene | Room temperature |
| Azo Coupling | Activated aromatics | Azo compounds | Mild conditions |
Sandmeyer and Related Reactions
The Sandmeyer reaction involves the conversion of benzenediazonium chloride to chlorobenzene using copper(I) chloride:
Similar reactions can be performed to produce bromobenzene:
Gattermann Reaction
The Gattermann reaction produces cyanobenzene (benzonitrile) from benzenediazonium chloride:
Formation of Phenol
When treated with warm water, benzenediazonium chloride undergoes rearrangement to form phenol:
C₆H₅N₂Cl + H₂O → C₆H₅OH + N₂ + HCl
Formation of Iodobenzene
Unlike other halogenation reactions, the formation of iodobenzene can be achieved without copper catalysis:
C₆H₅N₂Cl + KI → C₆H₅I + N₂ + KCl
Decomposition Reactions
Benzenediazonium salts, particularly the chloride, are prone to thermal decomposition. When suspended in an organic liquid, benzenediazonium chloride appears to melt at about 50°C and then immediately undergoes violent decomposition with significant heat evolution. This decomposition often releases hydrogen chloride and produces chlorobenzene among the reaction products .
The decomposition can be represented by:
C₆H₅N₂Cl → C₆H₅Cl + N₂
or
C₆H₅N₂Cl → C₆H₅- + N₂ + Cl-
followed by radical recombination or other radical reactions.
Recent Research Findings
Recent studies have expanded our understanding of benzenediazonium chemistry, particularly in the context of azo-coupling reactions and their mechanistic aspects.
Azo-Coupling Studies
Research published in 2024 examined the reactions between benzene derivatives bearing two electron-donating groups and p-substituted benzenediazonium tetrafluoroborates . These reactions provided novel azo-coupling products in high yields under mild conditions. The researchers monitored the reactions using ¹H-NMR spectroscopy, which provided valuable mechanistic information regarding both the relative reactivity of the reagents and the detection of reaction intermediates.
The study established a reactivity order for 1,3-disubstituted benzenes:
1,3-di(pyrrolidinyl)benzene > 1,3-dipiperidinyl benzene > 1,3-di(morpholinyl)benzene > 1,3-di(methoxybenzene)
This research also highlighted the influence of the electronic properties of the diazonium salt on reaction progress. According to Mayr's electrophilicity scale, the values for different para-substituted benzenediazonium salts were determined to be -5.1, -6.6, and -8.4 for the unsubstituted, p-methyl, and p-methoxy derivatives, respectively .
Applications in Synthetic Chemistry
Benzenediazonium compounds serve as versatile intermediates in organic synthesis, enabling access to a wide range of substituted benzene derivatives that would be difficult to prepare by other means.
Dye Chemistry
One of the most significant applications of benzenediazonium salts is in the production of azo dyes. The azo coupling reaction between benzenediazonium salts and activated aromatic compounds (such as phenols or aromatic amines) leads to the formation of azo compounds that often possess vibrant colors and are widely used in the textile industry .
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